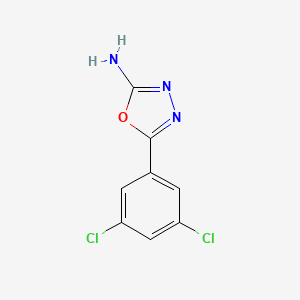

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's molecular formula is documented as C8H5Cl2N3O, with a molecular weight of 230.05 grams per mole. The Chemical Abstracts Service registry number for this compound is 1016495-77-4, providing unambiguous identification in chemical databases.

The systematic name reflects the compound's structural components: a 1,3,4-oxadiazole heterocyclic core bearing an amino group at position 2 and a 3,5-dichlorophenyl substituent at position 5. The International Chemical Identifier string for this compound is InChI=1S/C8H5Cl2N3O/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13). The corresponding International Chemical Identifier Key is KPFHBSFTGVELLO-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation is C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)N, which provides a linear encoding of the molecular structure. Alternative nomenclature entries in chemical databases include synonymous designations such as 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2(3H)-imine, reflecting tautomeric considerations in the literature.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C8H5Cl2N3O |

| Molecular Weight | 230.05 g/mol |

| Chemical Abstracts Service Number | 1016495-77-4 |

| European Community Number | 875-486-8 |

| International Chemical Identifier Key | KPFHBSFTGVELLO-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted oxadiazole systems. Crystallographic studies of related oxadiazole compounds provide insights into the spatial arrangement and conformational preferences of this molecular framework. The 1,3,4-oxadiazole ring adopts a planar conformation with minimal deviation from planarity, as evidenced by root mean square deviation values approaching 0.002 Angstroms in structurally similar compounds.

The phenyl ring containing the chlorine substituents at positions 3 and 5 demonstrates a specific angular relationship with the oxadiazole heterocycle. Crystallographic analysis of comparable dichlorophenyl-oxadiazole derivatives reveals dihedral angles ranging from 2.3 to 13.4 degrees between the aromatic systems. This near-coplanar arrangement facilitates conjugation between the electron-withdrawing dichlorophenyl group and the electron-rich oxadiazole ring.

Bond length analysis within the oxadiazole ring system shows characteristic patterns consistent with aromatic character. The carbon-oxygen bonds typically measure between 1.364 and 1.369 Angstroms, while carbon-nitrogen double bonds exhibit lengths of approximately 1.285 to 1.289 Angstroms. These values indicate significant electron delocalization within the five-membered heterocyclic system.

The amino group at position 2 of the oxadiazole ring participates in hydrogen bonding interactions that influence crystal packing arrangements. Nuclear magnetic resonance studies suggest that the amino protons exist as equivalent entities on the nuclear magnetic resonance timescale, indicating rapid exchange or symmetrical positioning.

Table 2: Geometrical Parameters from Related Oxadiazole Structures

| Bond Type | Typical Length (Angstroms) | Angular Parameter | Typical Value (Degrees) |

|---|---|---|---|

| C-O (oxadiazole) | 1.364-1.369 | Dihedral angle (rings) | 2.3-13.4 |

| C=N (oxadiazole) | 1.285-1.289 | Planarity deviation | <0.002 |

| N-N (oxadiazole) | 1.413 | Hydrogen bond angles | Variable |

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic analysis of this compound reveals characteristic absorption patterns that enable structural confirmation and purity assessment. Fourier transform infrared spectroscopy provides diagnostic information regarding functional group vibrations within the molecule. The amino group typically exhibits characteristic stretching vibrations in the region of 3300-3500 reciprocal centimeters, appearing as multiple bands due to symmetric and antisymmetric stretching modes.

The oxadiazole ring system contributes distinctive absorption bands associated with carbon-nitrogen and carbon-oxygen stretching vibrations. These typically appear in the fingerprint region between 1000-1600 reciprocal centimeters, providing molecular identification capabilities. The dichlorophenyl substituent introduces additional vibrational modes associated with carbon-chlorine stretching and aromatic carbon-carbon vibrations.

Nuclear magnetic resonance spectroscopy offers detailed structural information through analysis of proton and carbon-13 environments. Proton nuclear magnetic resonance spectra typically display aromatic signals in the 7-8 parts per million region, with coupling patterns reflecting the substitution pattern on the dichlorophenyl ring. The amino group protons may appear as a broad signal around 5-6 parts per million, depending on exchange rates and solvent conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding carbon environments within the molecule. The oxadiazole carbons typically resonate in distinct regions: the carbon bearing the amino group around 160-170 parts per million, and the carbon attached to the phenyl ring around 150-160 parts per million. Aromatic carbons of the dichlorophenyl ring appear in the characteristic aromatic region of 120-140 parts per million.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system. The compound typically exhibits absorption maxima in the ultraviolet region, with potential for fluorescence emission under appropriate excitation conditions. The electron-withdrawing nature of the chlorine substituents influences the electronic absorption profile compared to unsubstituted analogs.

Table 3: Characteristic Spectroscopic Parameters

| Spectroscopic Method | Region/Parameter | Characteristic Features |

|---|---|---|

| Fourier Transform Infrared | 3300-3500 cm⁻¹ | Amino group stretching |

| Fourier Transform Infrared | 1000-1600 cm⁻¹ | Oxadiazole ring vibrations |

| Proton Nuclear Magnetic Resonance | 7-8 ppm | Aromatic protons |

| Proton Nuclear Magnetic Resonance | 5-6 ppm | Amino group protons |

| Carbon-13 Nuclear Magnetic Resonance | 160-170 ppm | Oxadiazole carbon (amino-bearing) |

| Carbon-13 Nuclear Magnetic Resonance | 120-140 ppm | Aromatic carbons |

Comparative Structural Analysis with Related Oxadiazole Derivatives

Comparative analysis of this compound with related oxadiazole derivatives reveals important structure-property relationships within this chemical class. The positioning of substituents on both the oxadiazole ring and the attached phenyl group significantly influences molecular properties and behavior. The 1,3,4-oxadiazole isomer exhibits distinct characteristics compared to 1,2,4-oxadiazole regioisomers, particularly regarding electronic properties and intermolecular interactions.

Structural comparison with 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine demonstrates the importance of chlorine substitution patterns. The 3,5-dichloro substitution pattern provides symmetrical electron withdrawal, while 2,4-dichloro and 2,5-dichloro patterns create asymmetric electronic environments. These differences manifest in altered crystal packing arrangements, spectroscopic properties, and reactivity profiles.

The molecular architecture of this compound can be contrasted with phenyl-substituted analogs lacking halogen substituents. The presence of chlorine atoms enhances electron deficiency of the phenyl ring, increasing the electrophilic character and potentially improving binding affinity in biological systems. This electron-withdrawing effect also influences the basicity of the amino group and the overall dipole moment of the molecule.

Related oxadiazole derivatives with different substituents at position 2, such as thiol or alkoxy groups, exhibit altered hydrogen bonding capabilities and crystal packing motifs. The amino substitution in the target compound enables participation in extensive hydrogen bonding networks, influencing solubility characteristics and solid-state organization.

Comparative collision cross-section data obtained from ion mobility spectrometry provides additional structural insights. The predicted collision cross-section values for various adduct ions of this compound range from 138.4 to 162.2 square Angstroms, depending on the ionization mode and adduct formation. These values reflect the molecular shape and size in the gas phase, enabling differentiation from structural isomers.

Table 4: Comparative Analysis of Oxadiazole Derivatives

| Compound Type | Substitution Pattern | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | 3,5-dichloro | 230.05 | Symmetrical electron withdrawal |

| 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | 2,4-dichloro | 230.05 | Asymmetrical substitution |

| 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine | 2,5-dichloro | 230.05 | Ortho-para positioning |

| 5-phenyl-1,3,4-oxadiazol-2-amine | Unsubstituted | 161.17 | No halogen effects |

特性

IUPAC Name |

5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHBSFTGVELLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016495-77-4 | |

| Record name | 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 1: Electrooxidative Synthesis Parameters

| Compound | Time (h) | Applied Potential (V) | Current (mA) | Yield (%) |

|---|---|---|---|---|

| 1a | 3 | 1.80 | 1180 | 83 |

| 1b | 3 | 2.10 | 1016 | 76 |

| 1c | 4 | 1.95 | 1213 | 79 |

This method is considered environmentally friendly as it minimizes hazardous reagents and enhances reaction rates and yields.

Mannich Reaction

Another preparation route involves the Mannich reaction, where appropriate hydrazine derivatives react with carbon disulfide in the presence of potassium hydroxide:

Reagents : Aroyl hydrazine, carbon disulfide, potassium hydroxide, and ethanol.

Procedure : The mixture is maintained at low temperatures initially before being refluxed for several hours. Following the reaction, the product is acidified and extracted with ethyl acetate.

This method has shown to yield various oxadiazole derivatives with good purity after recrystallization from ethanol.

Cyclization Reactions

Cyclization reactions are also employed to synthesize oxadiazole derivatives:

Reagents : Substituted amines and formaldehyde in ethanol.

Procedure : The starting material (oxadiazole-thione) is refluxed with substituted amines and formaldehyde for several hours to yield the desired product.

This approach allows for the incorporation of various substituents on the oxadiazole ring, enhancing its biological activity.

The synthesized compounds are characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing proton and carbon environments.

Infrared Spectroscopy (IR) : Identifies functional groups through characteristic absorption bands.

Mass Spectrometry (MS) : Confirms molecular weight and structure based on fragmentation patterns.

These techniques ensure that the synthesized compounds meet the expected chemical properties and purity standards.

化学反応の分析

Types of Reactions

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.

Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit various microbial strains. The dichlorophenyl group in 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine may enhance its interaction with microbial targets due to its electron-withdrawing nature .

Anticancer Potential

Several studies have investigated the cytotoxic effects of oxadiazole derivatives against cancer cell lines. For example, a series of 1,3,4-oxadiazole derivatives demonstrated moderate to severe inhibitory effects against different cancer cell lines . The unique substitution pattern of this compound may provide distinct pharmacological properties compared to other derivatives.

Agricultural Applications

The compound is also being explored for use as an agricultural chemical. Preliminary findings suggest that it could function as a fungicide or herbicide due to its potential biological activity against plant pathogens. The structural features of this compound may allow it to interact effectively with specific biological targets in pests and pathogens .

Synthesis and Biological Evaluation

A study focused on synthesizing novel oxadiazole derivatives demonstrated that variations in molecular structure significantly impacted their antimicrobial and anticancer activities. The synthesized compounds were evaluated for their efficacy against various bacteria and cancer cell lines .

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine | Dichlorophenyl at different positions | Anticancer properties |

| 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | Bromine substitution | Antimicrobial activity |

| 5-(Nitrophenyl)-1,3,4-oxadiazol-2-amines | Nitro substitution | Antioxidant effects |

The findings suggest that the presence of specific substituents on the oxadiazole ring can modulate biological activity significantly.

Comparative Studies

Comparative studies involving similar compounds have shown varying degrees of biological activity based on structural differences. For example:

| Compound Comparison | Activity Type | Observations |

|---|---|---|

| N-[5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | Antimicrobial | Effective against multiple bacterial strains |

| N-(3,5-dichlorophenyl)-4-hydroxypyrimidine | Anticancer | High efficacy against colon carcinoma |

These comparisons highlight the importance of structural modifications in enhancing biological efficacy.

作用機序

The mechanism of action of 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variation in Phenyl-Oxadiazole Derivatives

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dichlorophenyl group (electron-withdrawing) in the target compound enhances metabolic stability compared to methoxy-substituted analogs (electron-donating), which may improve bioavailability in hydrophobic environments .

- Heteroaromatic vs.

Comparison with Non-Oxadiazole Heterocycles

2.2.1. Thiadiazole Analogs

1,3,4-Thiadiazole derivatives, such as (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (), exhibit fungicidal and insecticidal activities due to sulfur’s electronegativity and hydrogen-bonding capabilities. However, oxadiazoles generally display superior metabolic stability and lower toxicity profiles .

2.2.2. Triazolo-Thiadiazole Derivatives

Compounds like 3,6-diaryl-5,6-dihydro-[1,3,4]thiadiazolo[3,2-b][1,2,4]triazoles () show antibacterial activity against Staphylococcus aureus and Escherichia coli. However, their fused-ring systems reduce solubility compared to the simpler oxadiazole scaffold in the target compound .

Pharmacokinetic and Structural Similarity Analysis

- Lipinski’s Rule Compliance : All compared oxadiazole derivatives comply with Lipinski’s Rule of Five (molecular weight <500, LogP <5), ensuring oral bioavailability .

生物活性

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016495-77-4) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available hydrazides followed by cyclization reactions. The compound is synthesized using methods that allow for high yields and purity, making it suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In particular:

- Inhibition Zone : Compounds related to this compound showed inhibition zones ranging from 18 mm to 30 mm against various bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 30 | E. coli |

| Other derivatives | 18 - 28 | Various strains |

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

- IC50 Values : The IC50 values for AChE inhibition ranged from 12.8 µM to 99.2 µM, indicating moderate inhibitory activity compared to established drugs like rivastigmine .

| Enzyme | IC50 Value (µM) | Comparison |

|---|---|---|

| AChE | 12.8 - 99.2 | Rivastigmine |

| BChE | >53.1 | Moderate |

Anticonvulsant Potential

Research has indicated that oxadiazole derivatives possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems and ion channels .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Molecular Docking Studies : These studies suggest that the compound binds effectively to the active sites of enzymes like AChE and BChE through non-covalent interactions .

- Hydrogen Bonding : The formation of hydrogen bonds with key amino acid residues in enzyme active sites enhances its inhibitory efficacy.

Study on Antimicrobial Activity

A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited strong antibacterial effects against multi-drug resistant strains. The study highlighted the significance of structural modifications in enhancing biological activity .

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was tested against AChE and BChE using Ellman's spectrophotometric method. Results indicated that certain derivatives had lower IC50 values than established cholinesterase inhibitors .

Q & A

Q. What are the optimal synthetic routes for 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization reactions of substituted precursors. For example, thiosemicarbazide derivatives can react with 3,5-dichlorobenzoic acid in the presence of phosphorous oxychloride (POCl₃) as a cyclizing agent under reflux conditions . Key parameters include reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios. Post-synthesis purification often employs column chromatography or recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirms the presence of oxadiazole rings (C=N stretching at ~1600 cm⁻¹) and amine groups (N–H stretching at ~3300 cm⁻¹).

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and oxadiazole carbons (δ 155–165 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 257.97 for C₈H₅Cl₂N₃O).

Single-crystal X-ray diffraction is recommended for unambiguous structural confirmation .

Q. How is the purity of the compound assessed in academic research?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is typical, calculated via peak area normalization. Thermal methods like differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial design minimizes experimental trials while maximizing data output. For example:

- Variables : Temperature, catalyst concentration, reaction time.

- Response : Yield (%) and purity (%).

A 2³ factorial design (8 experiments) identifies interactions between variables. Statistical validation (ANOVA) determines significant factors (e.g., temperature and catalyst are critical, p < 0.05). Optimization via response surface methodology (RSM) refines conditions .

Q. What computational methods predict the compound’s bioactivity and binding mechanisms?

- Molecular Docking (AutoDock/Vina) : Screens against target proteins (e.g., EGFR for anticancer activity). Docking scores (binding energy < −7 kcal/mol) suggest strong interactions.

- DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps < 4 eV indicate reactivity).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay protocols or cell line variability. Solutions include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.

- Standardized Assays : Use DPPH for antioxidant activity (IC₅₀ < 50 µM considered potent) or MTT for cytotoxicity (IC₅₀ < 10 µM for anticancer potential).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .

Q. What advanced separation techniques improve yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。